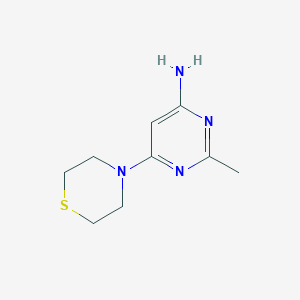
2-Methyl-6-thiomorpholinopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-thiomorpholinopyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-thiomorpholinopyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the various steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-thiomorpholinopyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiomorpholine ring to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine ring or the thiomorpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
2-Methyl-6-thiomorpholinopyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antitrypanosomal and antiplasmodial agents. They are being investigated for their activity against diseases like sleeping sickness and malaria.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are being studied to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in its role as an antitrypanosomal agent, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma parasites . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 2-aminopyrimidine derivatives, such as:
- 2-Amino-4-methylpyridine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 2-(Methylthio)pyrimidin-4-amine
Uniqueness
What sets 2-Methyl-6-thiomorpholinopyrimidin-4-amine apart is its thiomorpholine ring, which imparts unique chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H14N4S |
|---|---|
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
2-methyl-6-thiomorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4S/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) |
Clé InChI |
BQPGYVIQCNFVBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCSCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



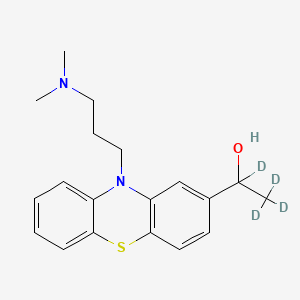
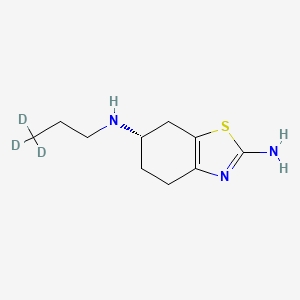
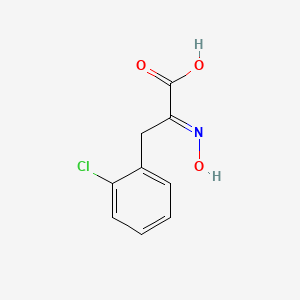

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
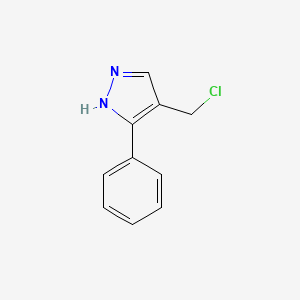
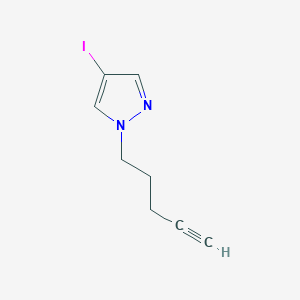
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)



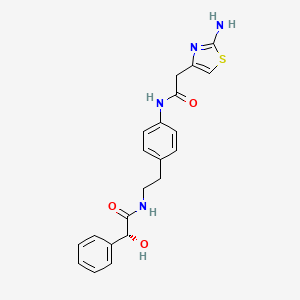
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
